NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)
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Overview
Description
NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix8-C4-Pr2Ph-imidazolium-Br) is a complex chemical compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. The structure of this compound includes a calixarene core, which is a macrocyclic molecule known for its ability to form host-guest complexes, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br involves multiple steps, starting with the preparation of the calixarene core. The calixarene is functionalized with imidazolium groups through a series of nucleophilic substitution reactions. The reaction conditions typically involve the use of polar solvents such as dimethylformamide or acetonitrile, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. The key steps include the preparation of the calixarene core, functionalization with imidazolium groups, and purification of the final product. The process is optimized to ensure high yield and purity, and involves the use of large-scale reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br undergoes various chemical reactions, including:
- Oxidation: The imidazolium groups can be oxidized to form imidazole N-oxides.
- Reduction: The compound can be reduced to form imidazolium radicals.
- Substitution: The bromide ions can be substituted with other anions such as chloride or iodide .
- Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
- Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
- Substitution: Halide exchange reactions are typically carried out in polar solvents like acetonitrile .
- Oxidation: Imidazole N-oxides.
- Reduction: Imidazolium radicals.
- Substitution: Various imidazolium salts with different anions .
Scientific Research Applications
NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br has a wide range of applications in scientific research:
- Chemistry: Used as a catalyst in various organic reactions, including Suzuki coupling and Buchwald-Hartwig amination .
- Biology: Investigated for its antimicrobial properties and potential use as a biocide .
- Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs .
- Industry: Used in the development of advanced materials, such as ionic liquid-based electrolytes for batteries and supercapacitors .
Mechanism of Action
The mechanism of action of NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br involves its ability to form strong ionic interactions with various substrates. The imidazolium groups can interact with anions through hydrogen bonding and electrostatic interactions, while the calixarene core can encapsulate guest molecules, enhancing the stability and reactivity of the compound. These interactions are crucial for its catalytic activity and its ability to form stable complexes with drugs and other molecules .
Comparison with Similar Compounds
Similar Compounds::
- NOVELIG G1-CL01 Bz-calix 8-C4-mesitylimidazolium-Cl: Similar structure but with mesitylimidazolium groups instead of C4-(Dipp)Imidazolium .
- NOVELIG G1-CL02 Bz-calix 8-C4-iPr2Ph-imidazolium-Br: Similar structure but with different substituents on the imidazolium groups .
Uniqueness: NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br is unique due to its specific combination of imidazolium groups and calixarene core, which provides it with enhanced stability and reactivity compared to other similar compounds. Its ability to form stable host-guest complexes and its high thermal stability make it particularly useful in various applications .
Properties
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[4-[[50,51,52,53,54,55,56-heptakis[4-[3-[2,6-di(propan-2-yl)phenyl]imidazol-3-ium-1-yl]butoxy]-5,11,17,23,29,35,41,47-octakis(phenylmethoxy)-49-nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaenyl]oxy]butyl]imidazol-1-ium;octabromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C264H312N16O16.8BrH/c1-185(2)233-97-73-98-234(186(3)4)249(233)273-129-121-265(177-273)113-57-65-137-281-257-209-145-211-155-226(290-170-202-83-43-34-44-84-202)157-213(258(211)282-138-66-58-114-266-122-130-274(178-266)250-235(187(5)6)99-74-100-236(250)188(7)8)147-215-159-228(292-172-204-87-47-36-48-88-204)161-217(260(215)284-140-68-60-116-268-124-132-276(180-268)252-239(191(13)14)103-76-104-240(252)192(15)16)149-219-163-230(294-174-206-91-51-38-52-92-206)165-221(262(219)286-142-70-62-118-270-126-134-278(182-270)254-243(195(21)22)107-78-108-244(254)196(23)24)151-223-167-232(296-176-208-95-55-40-56-96-208)168-224(264(223)288-144-72-64-120-272-128-136-280(184-272)256-247(199(29)30)111-80-112-248(256)200(31)32)152-222-166-231(295-175-207-93-53-39-54-94-207)164-220(263(222)287-143-71-63-119-271-127-135-279(183-271)255-245(197(25)26)109-79-110-246(255)198(27)28)150-218-162-229(293-173-205-89-49-37-50-90-205)160-216(261(218)285-141-69-61-117-269-125-133-277(181-269)253-241(193(17)18)105-77-106-242(253)194(19)20)148-214-158-227(291-171-203-85-45-35-46-86-203)156-212(146-210(257)154-225(153-209)289-169-201-81-41-33-42-82-201)259(214)283-139-67-59-115-267-123-131-275(179-267)251-237(189(9)10)101-75-102-238(251)190(11)12;;;;;;;;/h33-56,73-112,121-136,153-168,177-200H,57-72,113-120,137-152,169-176H2,1-32H3;8*1H/q+8;;;;;;;;/p-8 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJHAKYLZJOELV-UHFFFAOYSA-F |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)[N+]2=CN(C=C2)CCCCOC3=C4CC5=CC(=CC(=C5OCCCCN6C=C[N+](=C6)C7=C(C=CC=C7C(C)C)C(C)C)CC8=CC(=CC(=C8OCCCCN9C=C[N+](=C9)C1=C(C=CC=C1C(C)C)C(C)C)CC1=CC(=CC(=C1OCCCCN1C=C[N+](=C1)C1=C(C=CC=C1C(C)C)C(C)C)CC1=C(C(=CC(=C1)OCC1=CC=CC=C1)CC1=C(C(=CC(=C1)OCC1=CC=CC=C1)CC1=C(C(=CC(=C1)OCC1=CC=CC=C1)CC1=C(C(=CC(=C1)OCC1=CC=CC=C1)CC3=CC(=C4)OCC1=CC=CC=C1)OCCCCN1C=C[N+](=C1)C1=C(C=CC=C1C(C)C)C(C)C)OCCCCN1C=C[N+](=C1)C1=C(C=CC=C1C(C)C)C(C)C)OCCCCN1C=C[N+](=C1)C1=C(C=CC=C1C(C)C)C(C)C)OCCCCN1C=C[N+](=C1)C1=C(C=CC=C1C(C)C)C(C)C)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1.[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C264H312Br8N16O16 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4605 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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